
(2-Aminoethyl)naphthalimide
説明
2-Aminoethyl)naphthalimide (2-AEN) is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. 2-AEN is an important intermediate in the synthesis of many biologically active compounds, and it has been used in the synthesis of a variety of drugs and other compounds. The compound has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain drugs.
科学的研究の応用
Perovskite Solar Cells Stability Enhancement
(2-Aminoethyl)naphthalimide: has been utilized to improve the stability of perovskite solar cells. Researchers have found that by passivating the CsFAMA perovskite active layer with a mixture of (2-Aminoethyl)naphthalimide and mercaptopropionic acid, the operational stability of these solar cells can be significantly enhanced . This modification helps retain about 90% of the initial power conversion efficiency after 500 hours exposed to ambient conditions, which is a substantial improvement over standard solar cells .
Anion Sensing
The compound exhibits unique photophysical properties that are beneficial for the development of anion sensors. These sensors are crucial for selective detection of specific anions, which play vital roles in biological systems and industrial applications. The ability of (2-Aminoethyl)naphthalimide derivatives to generate semi-stable radical anion species through photo-induced electron transfer makes them suitable for sophisticated detection systems .
Fluorescent Labeling in Biological Systems
Derivatives of (2-Aminoethyl)naphthalimide have been synthesized to serve as fluorescent molecules with applications in biological, chemical, and medical fields. These derivatives are particularly valuable due to their long emission wavelength, high solubility in polar solvents, and stability across a range of pH levels, making them excellent labeling reagents in biological systems .
Organic Light-Emitting Diodes (OLEDs)
(2-Aminoethyl)naphthalimide: derivatives are being researched as emissive materials in OLEDs. OLED technology is at the forefront of full-color flat panel displays and eco-friendly solid-state lighting. The unique properties of these derivatives can contribute to the advancement of OLED performance .
Anticancer Research
In the field of anticancer research, functionalized (2-Aminoethyl)naphthalimide derivatives have attracted attention due to their capability to bind to DNA and exhibit anticancer activities. Their high stability under physiological conditions makes them promising candidates for therapeutic applications .
Fluorescent Chemosensors
The compound and its derivatives are widely used in the design of fluorescent chemosensors. These chemosensors are capable of detecting various molecules with high selectivity and sensitivity, providing a non-invasive approach with rapid response and low detection limits. Changes in fluorescence lifetime, intensity, and emission wavelength upon binding to target molecules are key features of these sensors .
作用機序
Target of Action
(2-Aminoethyl)naphthalimide, a derivative of 1,8-Naphthalimide, has been widely used as a fluorescent molecule in biological, chemical, and medical fields . The primary targets of (2-Aminoethyl)naphthalimide are DNA molecules . It has a binding capability to DNA and exhibits anticancer activities along with high stability under physiological conditions .
Mode of Action
The mode of action of (2-Aminoethyl)naphthalimide involves both covalent adduct formation via the hydrolyzed Ru–Cl bond and non-covalent intercalation binding through planar naphthalimide moieties . The compound shows enhanced photo-cytotoxicity under low-power blue LED light irradiation mediated by singlet oxygen (^1O_2), thereby acting as potential photodynamic therapy (PDT) agents .
Biochemical Pathways
The biochemical pathways affected by (2-Aminoethyl)naphthalimide involve the generation of semi-stable radical anion species via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of naphthalimide-based radical anion species contributes to the development of sophisticated detection systems specific for carboxylate .
Pharmacokinetics
It’s known that the compound shows high solubility in polar solvents . This property can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of (2-Aminoethyl)naphthalimide’s action involve damaging the nuclear DNA for PDT effects . Fluorescence microscopy studies reveal that luminescent complexes preferentially localize in both the lysosomes and nucleus . Due to enhanced lipophilicity of the compound, it shows higher internalization into cells .
Action Environment
The action of (2-Aminoethyl)naphthalimide is influenced by environmental factors such as pH and solvent type . The compound shows high stability and various fluorescence properties under different conditions . These unique features, long emission wavelength, high solubility, and high stability in different pH media, allow this compound to be used as an excellent labeling reagent in the biological system .
特性
IUPAC Name |
2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZPYPLFLUCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)naphthalimide | |
CAS RN |
162265-51-2 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)
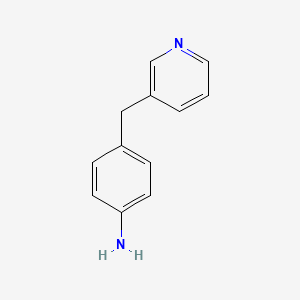
![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B1624527.png)
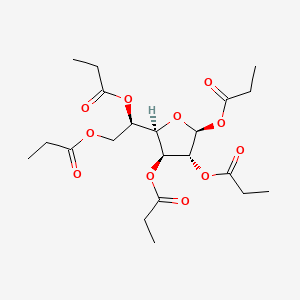

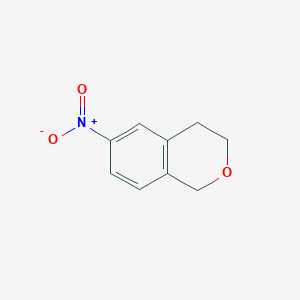
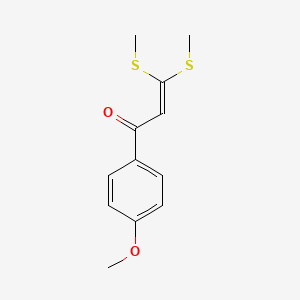
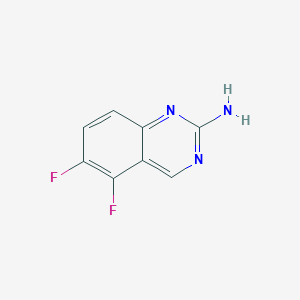
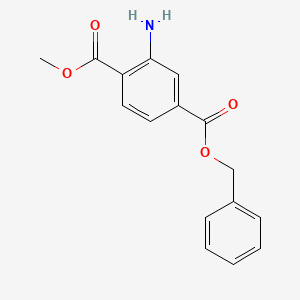

![1,1'-Oxybis[4-nitro-2-trifluoromethylbenzene]](/img/structure/B1624542.png)
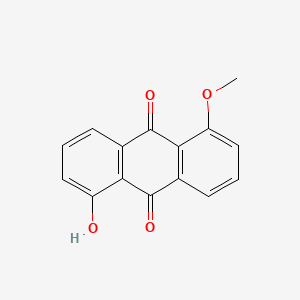
![N,N-Bis((R)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1624544.png)